molecular formula C18H29NO B14362885 N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide CAS No. 91424-88-3

N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide

Cat. No.: B14362885
CAS No.: 91424-88-3
M. Wt: 275.4 g/mol
InChI Key: GSPOODJGYPVDGD-UHFFFAOYSA-N
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Description

N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of two butan-2-yl groups attached to the nitrogen atoms, a methyl group at the second position, and a phenyl group at the third position of the propanamide backbone. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide typically involves the reaction of 2-methyl-3-phenylpropanoic acid with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically obtained in high purity through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, cyanides, or amines

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted amides

Scientific Research Applications

N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: The compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-di(butan-2-yl)benzene-1,4-diamine
  • N,N-di(butan-2-yl)nonanamide

Uniqueness

N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide is unique due to its specific structural features, such as the presence of both butan-2-yl and phenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

91424-88-3

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide

InChI

InChI=1S/C18H29NO/c1-6-15(4)19(16(5)7-2)18(20)14(3)13-17-11-9-8-10-12-17/h8-12,14-16H,6-7,13H2,1-5H3

InChI Key

GSPOODJGYPVDGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C(C)CC1=CC=CC=C1

Origin of Product

United States

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